![molecular formula C21H20FNO4 B2706038 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-fluoropropanoic acid CAS No. 2377031-39-3](/img/structure/B2706038.png)
3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-fluoropropanoic acid
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Overview
Description
The compound “3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-fluoropropanoic acid” is a complex organic molecule. It contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines. The azetidine ring (a four-membered cyclic amine) and the fluoropropanoic acid moiety are also notable features of this compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the Fmoc group, the azetidine ring, and the fluoropropanoic acid moiety. These functional groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The Fmoc group could be removed under mildly acidic conditions, releasing a free amine. The azetidine ring might undergo ring-opening reactions under certain conditions. The carboxylic acid could participate in typical acid-base reactions or could be activated for nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid and the fluorine atom could increase its solubility in polar solvents. The Fmoc group could increase the overall molecular weight and size of the compound .Scientific Research Applications
Protection and Deprotection of Hydroxy-groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative closely related to the chemical structure of interest, is utilized in the protection of hydroxy-groups alongside various acid- and base-labile protecting groups. The Fmoc group can be conveniently removed without affecting other sensitive groups, showcasing its application in complex organic syntheses and peptide synthesis (Gioeli & Chattopadhyaya, 1982).
Inhibition of Human Leukocyte Elastase
Functionalized N-aryl-3,3-dihalogenoazetidin-2-ones, including compounds derived from 2,3-dibromo-2-fluoropropanoic acid, act as irreversible inhibitors of human leukocyte elastase (HLE), demonstrating significant potential in therapeutic applications targeting inflammatory and pulmonary diseases (Doucet et al., 1997).
Cell Adhesion Inhibition
Fluorenylalkanoic and benzoic acids, analogues to the chemical , have been synthesized and identified as potent inhibitors of cell adhesion processes in leukocytes. These compounds are more potent than previous generations in inhibiting neutrophil recruitment, indicating their potential in anti-inflammatory and immunomodulatory therapies (Hamilton et al., 1995).
Solid Phase Peptide Synthesis
The Fmoc amino acids are foundational in solid-phase peptide synthesis (SPPS), offering a versatile and orthogonal approach to peptide assembly. This methodology supports the synthesis of biologically active peptides and proteins, highlighting the critical role of Fmoc chemistry in modern bioorganic chemistry (Fields & Noble, 2009).
Nicotinic Acetylcholine Receptor Binding
Derivatives of azetidine and fluorenyl compounds, such as 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, have been developed as ligands for the alpha4beta2 nicotinic acetylcholine receptor, demonstrating potential for brain imaging and the study of neurological disorders (Doll et al., 1999).
Synthesis of Oligomers and Analogs
The chemical structure in focus also serves as a precursor in the synthesis of oligomers and analogs with potential applications in drug development, demonstrating the versatility of fluorenylmethoxycarbonyl-protected compounds in creating novel therapeutic agents (Gregar & Gervay-Hague, 2004).
Mechanism of Action
Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s intended to be used as a building block in peptide synthesis, the Fmoc group would play a crucial role in protecting the amine during the synthesis process .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-fluoropropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO4/c22-19(20(24)25)9-13-10-23(11-13)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRXKVJTXFUECY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-fluoropropanoic acid |
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